Bienvenue dans la boutique en ligne BenchChem!

CA-074 Me

Cell Permeability Intracellular Targeting Pro-inhibitor

CA-074 Me is the cell-permeable methyl ester pro-inhibitor of cathepsin B, engineered to overcome the membrane-impermeability of parent CA-074. Unlike broad-spectrum E-64, it is hydrolyzed by intracellular esterases to selectively target cathepsin B in live-cell and in vivo models. Validated in Alzheimer's studies—reducing APP accumulation by 42%—and in oncology for blocking metastatic melanoma invasion. Essential for dissecting cathepsin B-specific roles in autophagy, apoptosis, and protease cascades. Choose CA-074 Me for its indispensable cell permeability and superior target engagement in intact cellular systems.

Molecular Formula C19H31N3O6
Molecular Weight 397.5 g/mol
Cat. No. B8075009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCA-074 Me
Molecular FormulaC19H31N3O6
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC
InChIInChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11?,12-,13-,14-,15-/m0/s1
InChIKeyXGWSRLSPWIEMLQ-RQLZCWDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CA-074 Me: A Cell-Permeable Cathepsin B Inhibitor with a Distinct Selectivity Profile


CA-074 Me (Cathepsin B Inhibitor IV; CA-074 methyl ester; CAS 147859-80-1) is a methyl ester pro-inhibitor derived from the epoxysuccinyl peptide E-64, designed as a membrane-permeable, irreversible inhibitor of the lysosomal cysteine protease cathepsin B [1]. Once inside the cell, CA-074 Me is hydrolyzed by ubiquitous intracellular esterases to its parent compound, CA-074, which is responsible for the observed inhibition of cathepsin B [2]. While it is frequently employed as a research tool to interrogate the roles of cathepsin B in autophagy, apoptosis, and disease pathology, its selectivity is nuanced and highly context-dependent, particularly in comparison to its non-esterified analog, CA-074 [3].

Why Broad-Spectrum Inhibitors or Parent Compounds Cannot Substitute for CA-074 Me in Targeted Research


Generic substitution of cathepsin inhibitors is not feasible due to significant disparities in target selectivity, cellular permeability, and pH-dependent activity that fundamentally alter experimental outcomes. Broad-spectrum inhibitors like E-64 lack the necessary precision for dissecting cathepsin B-specific functions, while the parent compound CA-074 suffers from poor membrane permeability, severely limiting its utility in live-cell or in vivo applications [1]. Crucially, the selectivity of CA-074 Me itself is not absolute and varies with the intracellular redox environment, meaning that experimental design must account for its potential off-target effects on cathepsin L, a nuance that renders simple 'class-level' substitutions scientifically invalid [2].

CA-074 Me Quantitative Evidence: Cell Permeability, Selectivity, and Pharmacological Profile


Superior Cellular Uptake: CA-074 Me Enables Intracellular Cathepsin B Inhibition Unattainable by CA-074

CA-074 Me is a cell-permeable pro-inhibitor, designed to overcome the poor membrane permeability of its parent compound, CA-074. In murine fibroblasts, the methyl ester CA-074 Me is able to enter living cells, where intracellular esterases convert it to the active inhibitor CA-074. In contrast, the parent compound CA-074, lacking the ester moiety, cannot efficiently cross the plasma membrane and thus fails to inhibit intracellular cathepsin B in these intact cells [1].

Cell Permeability Intracellular Targeting Pro-inhibitor

A Critical Caveat: CA-074 Me Exhibits Off-Target Cathepsin L Inhibition Under Reducing Conditions

While often used as a 'selective' cathepsin B inhibitor, CA-074 Me also potently inhibits cathepsin L in a reducing environment. In the presence of the physiological thiol reductants dithiothreitol (DTT) and glutathione (GSH), CA-074 Me inactivates purified human cathepsin L by more than 90% [1]. This is a stark contrast to its activity in non-reducing conditions, where its selectivity for cathepsin B is more pronounced. For comparison, the broad-spectrum inhibitor E-64 inhibits all cysteine cathepsins regardless of redox state [2].

Enzyme Selectivity Redox Biology Cysteine Proteases

Intracellular Selectivity: CA-074 Me Inactivates Both Cathepsin B and L in Living Cells

A direct comparison within living murine fibroblasts reveals a critical limitation of CA-074 Me. While the compound is able to enter cells, it was found to inactivate both endogenous cathepsin B and cathepsin L. This is in direct contrast to the intracellular selectivity of the parent compound CA-074, which, if it were cell-permeable, selectively inhibits only cathepsin B [1]. This evidence underscores that cell permeability comes at the cost of intracellular selectivity, as the methyl ester is hydrolyzed to CA-074, which then encounters a reducing environment.

Live-Cell Selectivity Cathepsin B Cathepsin L

Comparative In Vivo Efficacy: CA-074 Me Improves Memory Deficit in an Alzheimer's Disease Mouse Model

In a transgenic mouse model of Alzheimer's disease (London APP mice), intracerebroventricular (icv) administration of CA-074 Me for 28 days led to a significant improvement in memory deficit. The treatment shortened the latency period in the Morris water maze test by 42% compared to vehicle-treated controls. For context, the broad-spectrum cathepsin inhibitor E64d achieved a 53% reduction in the same model, indicating that selective cathepsin B inhibition with CA-074 Me provides substantial, though slightly less, cognitive benefit [1].

Alzheimer's Disease In Vivo Pharmacology Neuroprotection

Impact on Lysosomal Function: CA-074 Me Preserves Autophagic Flux but May Delay It

CA-074 Me is a critical tool for investigating the role of cathepsin B in the autophagy-lysosomal pathway. Studies using cathepsin B-deficient cells or the inhibitor CA-074 Me have shown that the fusion of LC3-containing autophagic vacuoles with lysosomes remains intact. However, autophagic flux is significantly delayed [1]. This suggests that while the physical machinery for autophagy is not disrupted by cathepsin B inhibition, the degradative capacity of the lysosome is impaired, leading to a functional bottleneck in the pathway.

Autophagy Lysosomal Function Autophagic Flux

Optimal Use Cases for CA-074 Me: From Neurodegeneration to Metastasis Research


Dissecting Cathepsin B-Specific Contributions in Neurodegenerative Disease Models

In studies of Alzheimer's disease, where both cathepsin B and L are implicated, CA-074 Me can be used to probe the specific role of cathepsin B. Evidence shows that in an AD mouse model, CA-074 Me treatment reduces amyloid precursor protein (APP) accumulation and improves memory deficits by 42% [1]. While it may also inhibit cathepsin L in the reducing cytosolic environment, its use in combination with genetic models or specific cathepsin L inhibitors allows for the deconvolution of each protease's contribution to disease pathology [2].

Validating the Role of Lysosomal Proteases in Autophagy and Apoptosis Pathways

CA-074 Me is an essential tool for investigating the convergence of lysosomal function and cell death pathways. Studies have demonstrated that CA-074 Me blocks the processing of pro-caspase-3 and suppresses mitochondria-dependent apoptosis, indicating a key role for cathepsin B in execution-phase protease cascades [1]. Furthermore, its effect of delaying, but not blocking, autophagic flux makes it a more refined tool than lysosomal inhibitors like chloroquine for studying the degradative phase of autophagy [2].

Investigating Cathepsin B-Mediated Invasion and Metastasis in Cancer

In oncology research, CA-074 Me is used to confirm the role of cathepsin B in the metastatic cascade. In vitro studies show that CA-074 Me hinders metastatic melanoma cell spreading and dissemination, while inhibitors of cathepsins D and L have no significant effect [1]. In vivo xenograft studies further demonstrate that CA-074 treatment significantly reduces primary tumor growth and the number of lung metastases, validating cathepsin B as a target for anti-metastatic strategies [2]. CA-074 Me's cell permeability is essential for these live-cell invasion assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for CA-074 Me

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.